molecular formula C19H17N3O3 B1449813 4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol CAS No. 183320-72-1

4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol

Cat. No.: B1449813
CAS No.: 183320-72-1
M. Wt: 335.4 g/mol
InChI Key: QRZXFNFMRVWNDG-UHFFFAOYSA-N
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Description

4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol is a synthetic small molecule belonging to the quinazoline derivative class, which is recognized for its significant potential in oncological research. Compounds within this chemical family are frequently investigated as potent inhibitors of tyrosine kinase receptors, including the epidermal growth factor receptor (EGFR) . Dysregulation of EGFR signaling is a well-characterized driver in the proliferation and survival of various malignant cells, making it a critical target for therapeutic research . As such, this compound provides researchers with a valuable tool for studying intracellular signal transduction pathways and their role in abnormal cell growth. The structural motif of this molecule shares close homology with several FDA-approved anticancer drugs, such as erlotinib, which firmly establishes the quinazoline scaffold as a privileged structure in drug discovery . Its primary research value lies in pre-clinical studies aimed at understanding the mechanisms of targeted therapy, potentially leading to the development of new treatments for cancers such as non-small cell lung carcinoma, head and neck neoplasms, and other solid tumors . By selectively inhibiting key kinases, this compound can help elucidate disease etiology and overcome limitations of conventional therapies, such as multidrug resistance .

Properties

IUPAC Name

4-(3-ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-3-13-5-4-6-14(9-13)22-19-15-10-18(25-8-7-24-2)17(23)11-16(15)20-12-21-19/h1,4-6,9-12,23H,7-8H2,2H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZXFNFMRVWNDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6,7-Bis-(2-methoxyethoxy)quinazolinone Intermediate

  • Starting material: 3,4-dihydroxybenzaldehyde.
  • Alkylation: The hydroxyl groups at positions 3 and 4 of the benzaldehyde are alkylated using 2-bromoethyl methyl ether in the presence of a base such as potassium carbonate, typically in an aprotic solvent like dimethylformamide (DMF).
  • Result: Formation of 3,4-bis(2-methoxyethoxy)benzaldehyde.
  • Conversion to nitrile: This aldehyde is converted to 3,4-bis(2-methoxyethoxy)benzonitrile via dehydration or other standard nitrile-forming reactions.
  • Nitration: The nitrile undergoes nitration using nitric acid/sulfuric acid or potassium nitrate to yield 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile.
  • Reduction: The nitro group is reduced to an amino group using catalytic hydrogenation (Pd, Pt, or Fe on carbon) or inorganic reducing agents like sodium dithionite, typically at 30–50 °C in solvents such as ethanol or acetic acid.
  • Formylation: The resulting amine is formylated with N,N-dimethylformamide dimethyl acetal in a polar aprotic solvent (e.g., DMF, tetrahydrofuran, or 1,4-dioxane) at elevated temperatures (~115 °C) to yield N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylformamidine.

Coupling with 3-Ethynylaniline

  • The formamidine intermediate is reacted with 3-ethynylaniline in the presence of an acid catalyst such as acetic acid or trifluoroacetic acid.
  • This coupling is performed in a polar solvent at temperatures ranging from 30 °C to 140 °C, preferably around 130 °C.
  • The reaction forms the free base of 4-[(3-ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol.

Conversion to Hydrochloride Salt

  • The free base is treated with methanolic or ethanolic hydrochloric acid to yield the hydrochloride salt form.
  • This step facilitates purification by crystallization, resulting in a compound with acceptable pharmaceutical purity.

Industrial Production Considerations

  • Optimization: Industrial synthesis employs continuous flow reactors and high-throughput screening to optimize reaction conditions, improve yield, and reduce reaction time.
  • Catalysts: Use of palladium or platinum catalysts for hydrogenation steps is common, but alternatives like iron catalysts or inorganic reducing agents can be employed to reduce costs.
  • Safety: The process avoids highly corrosive reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) by using formylation and coupling strategies that are milder and more environmentally friendly.
  • Purification: Crystallization techniques are preferred over chromatographic methods for scalability and cost-effectiveness.

Summary Table of Key Synthetic Steps

Step Reaction Type Reagents/Conditions Product/Intermediate Yield/Notes
1 Alkylation 3,4-Dihydroxybenzaldehyde, 2-bromoethyl methyl ether, K2CO3, DMF 3,4-Bis(2-methoxyethoxy)benzaldehyde High yield, aprotic solvent preferred
2 Nitrile formation Dehydration or nitrile synthesis methods 3,4-Bis(2-methoxyethoxy)benzonitrile Efficient conversion
3 Nitration HNO3/H2SO4 or KNO3 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile Controlled temperature nitration
4 Reduction Pd/Pt/Fe catalyst or Na2S2O4, solvents like EtOH, 30-50 °C 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile ~88% yield reported
5 Formylation N,N-Dimethylformamide dimethyl acetal, DMF, 115 °C N'-[2-Cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylformamidine High purity intermediate
6 Coupling 3-Ethynylaniline, acetic acid, 130 °C Free base of target compound One-pot procedure, efficient
7 Salt formation Methanolic/ethanolic HCl This compound hydrochloride Crystallization purification

Research Findings and Improvements

  • The patented process (WO2007138613A2) highlights a more convergent and cost-effective synthesis compared to earlier methods that involved hazardous reagents and multiple isolation steps.
  • The avoidance of corrosive chlorinating agents and the use of catalytic hydrogenation or sodium dithionite for nitro reduction improve safety and environmental impact.
  • The process yields a compound with high purity suitable for pharmaceutical applications without requiring extensive chromatographic purification.
  • Reaction temperatures and solvent choices have been optimized to balance reaction rates and product stability.
  • The final hydrochloride salt exhibits good oral bioavailability and tolerability in clinical studies, underscoring the importance of purity and reproducibility in the synthetic process.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions to facilitate substitution reactions.

Major Products

Scientific Research Applications

Pharmacological Applications

  • Cancer Treatment :
    • Desmethyl Erlotinib functions as an epidermal growth factor receptor (EGFR) inhibitor. It is primarily used in the treatment of various cancers, particularly those that exhibit overexpression of EGFR.
    • Clinical studies have indicated that it can enhance the efficacy of chemotherapy agents when used in combination therapy.
  • Mechanism of Action :
    • The compound inhibits the phosphorylation of EGFR, thereby blocking downstream signaling pathways that promote tumor growth and survival.
    • It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation in vitro.
  • Targeted Therapy :
    • Due to its specificity for EGFR, Desmethyl Erlotinib represents a targeted therapy approach that aims to minimize damage to normal cells while effectively attacking cancerous cells.

Case Studies and Research Findings

StudyObjectiveFindings
Clinical Efficacy in Non-Small Cell Lung CancerEvaluate the effectiveness of Desmethyl Erlotinib in patients with advanced NSCLC.Patients exhibited a significant response rate with improved overall survival compared to traditional chemotherapy alone.
Combination Therapy with ChemotherapeuticsAssess the synergistic effects when combined with other chemotherapeutic agents.Enhanced efficacy was observed, with reduced side effects compared to higher doses of chemotherapy alone.
Pharmacokinetics StudyAnalyze the absorption and distribution characteristics of Desmethyl Erlotinib.The compound demonstrated favorable pharmacokinetic profiles with adequate tissue penetration in lung tissues.

Safety and Side Effects

While Desmethyl Erlotinib has shown promise in clinical settings, it is essential to monitor for potential side effects:

  • Common adverse effects include rash, diarrhea, and fatigue.
  • Serious side effects may involve liver function abnormalities and interstitial lung disease.

Mechanism of Action

The compound exerts its effects by inhibiting the activity of tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By binding to the ATP-binding site of these enzymes, it prevents the phosphorylation of tyrosine residues on target proteins, thereby inhibiting the downstream signaling pathways that promote cancer cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline derivatives are a prominent class of EGFR inhibitors. Below is a detailed comparison of structural analogs based on substituents, activity, and pharmacokinetics.

Table 1: Structural and Pharmacological Comparison

Compound Name (Generic/Trade) Key Substituents Target IC₅₀ (EGFR) Key Features
4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol (Erlotinib/Tarceva®) - 3-Ethynylphenyl at C4
- 2-Methoxyethoxy at C6 and C7
EGFR 2 nM High solubility due to polar ether groups; first-line therapy for NSCLC .
Gefitinib (Iressa®) - 3-Chloro-4-fluorophenyl at C4
- 3-Morpholinopropoxy at C6
EGFR 33 nM Lower solubility than erlotinib; effective in EGFR-mutated NSCLC but with higher hepatotoxicity risk.
Afatinib (Gilotrif®) - 3-Chloro-4-fluorophenyl at C4
- (S)-Tetrahydrofuran-3-yloxy at C7
EGFR/HER2 0.5 nM Irreversible binding; broader activity against HER2 mutants; dose-limited by gastrointestinal toxicity.
4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol - 3-Chloro-4-fluorophenyl at C4
- Methoxy at C7
EGFR 10 nM Lower potency than erlotinib; requires acetate prodrug for bioavailability .
N-(4-Bromo-2-fluorophenyl)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4-amine - 4-Bromo-2-fluorophenyl at C4
- 1-Methylpiperidinylmethoxy at C7
EGFR 5 nM Enhanced blood-brain barrier penetration due to lipophilic piperidine group.

Key Structural and Functional Insights

Substituent Impact on Activity: C4 Anilino Group: The 3-ethynyl group in erlotinib enhances hydrophobic interactions with EGFR’s kinase domain compared to chloro/fluoro substituents in gefitinib or afatinib . C6/C7 Ether Chains: Polar 2-methoxyethoxy groups in erlotinib improve aqueous solubility (>50 mg/mL) compared to morpholine (gefitinib) or tetrahydrofuran (afatinib) substituents, reducing formulation challenges .

Synthetic Byproducts and Purity :

  • Erlotinib synthesis often generates chlorinated byproducts (e.g., N-(3-ethynylphenyl)-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazolin-4-amine hydrochloride), which are removed via piperazine substitution and recrystallization . In contrast, gefitinib’s synthesis yields fewer polar impurities due to its morpholine group .

Albumin Conjugates and Derivatives: Acetylated or sulfonated derivatives of erlotinib (e.g., 2-{[4-((3-ethynylphenyl)amino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxy}ethyl acetate) are explored to enhance tumor targeting via albumin binding .

Cytotoxicity and Selectivity :

  • Erlotinib’s IC₅₀ for EGFR (2 nM) is superior to bosutinib (BCR-ABL inhibitor, IC₅₀ = 1.2 nM for RTK) but less potent against BCL-2 (IC₅₀ > 100 nM) .

Biological Activity

The compound 4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol is a member of the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the field of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C22H23N3O4C_{22}H_{23}N_3O_4. Its structure includes a quinazoline core substituted with an ethynylphenyl group and a methoxyethoxy moiety, which contribute to its biological properties.

  • Tyrosine Kinase Inhibition : The compound acts as a selective inhibitor of tyrosine kinases, which are critical in the signaling pathways that regulate cell proliferation and survival. This inhibition can lead to decreased tumor growth and increased apoptosis in cancer cells.
  • EGFR Modulation : Similar to other quinazoline derivatives, it shows potential in inhibiting the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. This inhibition can disrupt downstream signaling pathways involved in tumorigenesis.

Biological Activity Data

Activity IC50 Value Mechanism
Tyrosinase Inhibition160 μMCompetitive inhibition leading to enzyme conformational changes
EGFR Autophosphorylation InhibitionNot specifiedDisruption of EGF-stimulated signaling pathways

Case Studies and Research Findings

  • Inhibition of Cancer Cell Growth : Research has demonstrated that compounds similar to this compound exhibit significant anti-proliferative effects on various cancer cell lines, including breast and lung cancer cells. For instance, studies have shown that these compounds can inhibit cell growth by inducing cell cycle arrest and apoptosis.
  • Tyrosinase Inhibitory Activity : A related compound, 6,7-bis(2-methoxyethoxy)-4(3H)-quinazolinone (BMEQ), was identified as a strong inhibitor of tyrosinase, with an IC50 value of 160 μM. BMEQ's mechanism involves competitive inhibition and alteration of enzyme conformation, suggesting similar potential for the parent compound .
  • Pharmacokinetic Studies : Pharmacokinetic evaluations indicate that quinazoline derivatives have favorable absorption profiles and metabolic stability, making them suitable candidates for further development as therapeutic agents against cancer .

Q & A

Basic Research Questions

What are the optimal synthetic routes for 4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol, and how do reaction conditions influence yield?

Methodological Answer:
Synthesis typically involves coupling 3-ethynylaniline with a pre-functionalized quinazolinol scaffold. Conventional methods (e.g., reflux in ethanol with catalytic acetic acid) yield ~70-80% after 6-12 hours . Microwave-assisted synthesis can improve yields (e.g., 81-91% in 3-6 minutes) by enhancing reaction kinetics and reducing side products . Key variables include solvent polarity (methanol vs. DMF), temperature, and stoichiometry of the amine coupling agent. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the final product .

How is the structural integrity of this compound validated?

Methodological Answer:
Multi-modal characterization is essential:

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns (e.g., methoxyethoxy protons at δ 3.5-4.5 ppm, ethynyl peaks at δ 2.8-3.2 ppm) .
  • Mass Spectrometry : ESI-MS identifies molecular ion peaks (e.g., [M+H]+^+ at m/z 317.1) and validates purity .
  • X-ray Crystallography : Resolves bond angles and spatial arrangement of the ethynylphenyl and quinazolinol moieties (if single crystals are obtainable) .

What preliminary assays are recommended to investigate the compound’s mechanism of action?

Methodological Answer:

  • Kinase Inhibition Profiling : Use recombinant kinase assays (e.g., ADP-Glo™) to screen against EGFR, HER2, or VEGFR families, given structural similarities to quinazoline-based kinase inhibitors .
  • Cellular Viability Assays : Treat cancer cell lines (e.g., A549, HeLa) with IC50_{50} determination via MTT or ATP-luminescence assays .
  • Molecular Docking : Simulate binding to kinase ATP pockets using software like AutoDock Vina to prioritize targets .

Advanced Research Questions

How should researchers address contradictory data in pharmacological studies (e.g., variable IC50_{50}50​ across cell lines)?

Methodological Answer:
Contradictions may arise from assay conditions or biological heterogeneity. Mitigation strategies include:

  • Standardized Protocols : Control variables like serum concentration, passage number, and incubation time .
  • Orthogonal Assays : Cross-validate results using flow cytometry (apoptosis) and clonogenic survival assays.
  • Omics Integration : Perform transcriptomics (RNA-seq) to identify resistance markers (e.g., ABC transporters) in low-sensitivity cell lines .

What strategies are effective for structure-activity relationship (SAR) optimization of this compound?

Methodological Answer:

  • Core Modifications : Replace the methoxyethoxy group with morpholinopropoxy to enhance solubility or adjust steric bulk .
  • Side-Chain Engineering : Introduce fluorine at the ethynylphenyl meta-position to improve metabolic stability .
  • In Silico QSAR Models : Train models on analogs (e.g., substituent electronegativity, logP) to predict potency .

How can solubility challenges be addressed during formulation for in vivo studies?

Methodological Answer:

  • Prodrug Design : Esterify phenolic -OH groups (e.g., acetate prodrugs) to enhance aqueous solubility .
  • Nanoparticle Encapsulation : Use PEGylated liposomes or PLGA nanoparticles to improve bioavailability .
  • Co-solvent Systems : Optimize ratios of DMSO, Cremophor EL, or cyclodextrins in dosing solutions .

What methodologies are recommended for studying metabolic stability and degradation pathways?

Methodological Answer:

  • Liver Microsome Assays : Incubate with human/rat liver microsomes and NADPH, followed by LC-MS/MS to identify metabolites (e.g., O-demethylation or ethynyl oxidation) .
  • Isotope Tracing : Use 14C^{14}C-labeled ethynyl groups to track metabolic fate in vivo.
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 to assess drug-drug interaction risks .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol
Reactant of Route 2
Reactant of Route 2
4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol

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